molecular formula C12H17NO4 B136226 Levodopa isopropyl ester CAS No. 110301-07-0

Levodopa isopropyl ester

Numéro de catalogue B136226
Numéro CAS: 110301-07-0
Poids moléculaire: 239.27 g/mol
Clé InChI: QALMBBJHULTYQU-VIFPVBQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levodopa isopropyl ester is a pharmaceutical reference standard . It is used in the most reliable pharmaceutical testing . The molecular formula of Levodopa isopropyl ester is C12H17NO4 and its molecular weight is 239.27 g/mol.


Synthesis Analysis

The synthesis of Levodopa isopropyl ester involves a reaction that can be carried out at a temperature ranging from about 20° C. to about 60° C . A more polar mobile phase was also evaluated for method development .


Molecular Structure Analysis

Levodopa is a polar substance in nature . It elutes early on a non-polar octadecyl stationary phase with retention times of 2–3 min .


Chemical Reactions Analysis

Levodopa is widely administered orally in clinical treatment of Parkinson’s disease . A rapid High Performance Liquid Chromatography (HPLC) method was validated at low UltraViolet (UV) wavelength of 208 nm that showed limit of detection and limit of quantitation of 59 and 177 ng/mL, respectively .


Physical And Chemical Properties Analysis

Levodopa has erratic absorption, extensive metabolism and a short plasma half-life . Due to the instability of catecholamines (l-DOPA, dopamine, and 3-O-methyldopa) and carbidopa, antioxidation (0.5 mg sodium metabisulfite for 100 μL sample) and environment temperature control were used alone or in combination to enhance stability .

Applications De Recherche Scientifique

Parkinson's Disease Treatment

Levodopa isopropyl ester, a prodrug of Levodopa, is widely recognized for its efficacy in treating Parkinson's disease (PD). It is utilized primarily for its ability to replenish dopamine levels in the brain, thereby alleviating symptoms of PD. Research indicates that oral Levodopa, in combination with dopa-decarboxylase inhibitors or catechol-O-methyltransferase inhibitors, significantly enhances Levodopa's bioavailability and efficacy in managing PD symptoms. These combinations aim to mitigate motor complications and extend the therapeutic effects of Levodopa, providing flexibility and control over response fluctuations. Recent advancements strive for continuous delivery mechanisms, including duodenal infusion and transdermal patches, to overcome the limitations of intermittent dosing (Salat & Tolosa, 2013)[https://consensus.app/papers/levodopa-treatment-parkinsons-disease-status-salat/33c1229db04156f29486118bc1f5b45e/?utm_source=chatgpt].

Levodopa Monitoring Techniques

Innovations in Levodopa monitoring have been developed to optimize PD management further. A wearable sweat band, designed for noninvasive Levodopa monitoring, showcases a novel approach to track Levodopa dynamics in the body. This device aims to refine dosage optimization by providing real-time pharmacokinetic profiles, which is crucial for mitigating the onset of undesired fluctuations in patients' conditions. The technology leverages stationary iontophoretic induction and physical exercise to extract sweat, offering insights into drug metabolism dynamics (Tai et al., 2019)[https://consensus.app/papers/sweat-band-noninvasive-levodopa-monitoring-tai/07a9815a2b9d540db06a13f7df6b59c7/?utm_source=chatgpt].

Metabolism and Bioavailability Enhancement

A feasibility study explored the differential intestinal delivery of Levodopa ester and benserazide to enhance Levodopa's bioavailability. This research highlighted that the proximal colon, while minimally absorbing Levodopa itself, substantially absorbs its ester forms. The study demonstrated that strategic administration of benserazide, especially when infused into the duodenum prior to ester dosing, significantly enhances the absorption and efficacy of Levodopa ester in the colon. This suggests a potential for optimizing Levodopa use in PD treatment through innovative delivery methods that ensure continuous and effective Levodopa concentration in plasma, reducing its metabolism into dopamine and thereby possibly improving therapeutic outcomes (Itoh & Oo, 2010)[https://consensus.app/papers/feasibility-study-delivery-levodopa-ester-benserazide-itoh/ffdb8fce7b155f0683350bdad685976b/?utm_source=chatgpt].

Safety And Hazards

Levodopa is harmful if swallowed . It may cause eye and skin irritation . It is advised to wash hands thoroughly after handling and not to eat, drink or smoke when using this product .

Orientations Futures

There is a need for levodopa formulations that can provide continuous levodopa delivery for continuous dopamine production in the brain . Novel technologies and delivery-based devices may be able to address the need for more sustained delivery while reducing the complications of oral levodopa therapy .

Propriétés

IUPAC Name

propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALMBBJHULTYQU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149207
Record name Levodopa isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levodopa isopropyl ester

CAS RN

110301-07-0
Record name Levodopa isopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110301070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levodopa isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.